molecular formula C24H21ClN4O2S2 B2387721 N-(2-chlorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954661-75-7

N-(2-chlorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2387721
M. Wt: 497.03
InChI Key: RISPKALVVUQYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O2S2 and its molecular weight is 497.03. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-chlorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves the reaction of 2-chlorobenzylamine with 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.

Starting Materials
2-chlorobenzylamine, 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride

Reaction
Step 1: Dissolve 2-chlorobenzylamine and 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetic acid in a suitable solvent such as dichloromethane., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the resulting precipitate and wash with cold dichloromethane., Step 4: Dissolve the intermediate in acetic anhydride and heat under reflux for several hours., Step 5: Cool the reaction mixture and pour into ice-cold water., Step 6: Collect the resulting precipitate by filtration and wash with water., Step 7: Purify the final product by recrystallization from a suitable solvent such as ethanol.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S2/c1-15-23(33-24(27-15)16-7-9-18(31-2)10-8-16)20-11-12-22(29-28-20)32-14-21(30)26-13-17-5-3-4-6-19(17)25/h3-12H,13-14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISPKALVVUQYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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